(17S)-Volicitin

Descripción general

Descripción

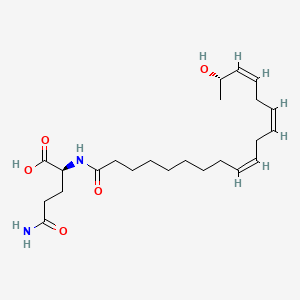

(17S)-Volicitin is a fascinating compound known for its role in plant-insect interactions. It is a fatty acid amide derived from linolenic acid and L-glutamine. This compound is particularly notable for its involvement in the defense mechanisms of plants against herbivorous insects. When insects feed on plants, this compound is released, triggering the plant’s defense responses, including the emission of volatile organic compounds that attract natural predators of the herbivores.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (17S)-Volicitin typically involves the amidation of linolenic acid with L-glutamine. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The process generally requires controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified organisms to produce the compound in large quantities. Alternatively, chemical synthesis methods can be scaled up to meet industrial demands, utilizing efficient catalytic systems and optimized reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: (17S)-Volicitin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, creating derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy or epoxy derivatives, while reduction can produce saturated amides.

Aplicaciones Científicas De Investigación

(17S)-Volicitin: Applications in Scientific Research

This compound is N-(17-Hydroxylinolenoyl)-L-glutamine, a biochemical elicitor first isolated from the oral secretion of herbivorous larvae of the beet armyworm, Spodoptera exigua . Volicitin induces the synthesis and emission of volatile organic compounds in corn seedlings . Research has focused on its role as an insect-produced elicitor and its effects on plant-insect interactions . All volicitin samples obtained from noctuid larvae have the S configuration at the 17th carbon of the linolenic acid chain .

Elicitor Activity and Volatile Emission

- Eliciting Volatile Release Application of synthesized racemic (17RS)-volicitin to damaged leaves of corn seedlings (Zea mays) resulted in the release of volatiles, similar to that caused by feeding . Both (17S)- and (17R)-volicitin isomers induced volatile release in corn seedlings, with no significant difference in the amount released between the two . N-linolenoyl-L-glutamine was less active compared to volicitin, and among synthesized N-linolenoylamino acid conjugates, only the L-glutamine conjugate induced the emission of volatile organic compounds, suggesting the L-glutamine moiety plays a critical role, though both moieties affect elicitor activity .

- Configuration and Activity The chirality at the 17th carbon of the linolenic acid chain of volicitin does not affect the release of volatiles from treated plants, but the hydroxyl moiety significantly affects the elicitor activity . Substitution of L-glutamine with L-leucine, L-phenylalanine, L-proline, and L-threonine resulted in a loss of elicitor activity . N-(17-hydroxylinolenoyl)-D-glutamine did not show elicitor activity in corn seedlings .

Structural Configuration

- Absolute Configuration Natural volicitin from caterpillars of Helicoverpa armigera, Mythimna separata, and Spodoptera litura had the 17S configuration with high enantiomeric excess . Similarly, volicitin from Spodoptera exigua, S. frugiperda, S. littoralis, and Heliothis virescens also had the 17S configuration with high enantiomeric excess (92–96%) .

- Biosynthesis Studies have investigated the biosynthesis of volicitin and other N-acyl-L-glutamine conjugates in caterpillar regurgitant. The conjugation of glutamine with fatty acids has been demonstrated in vitro with S. litura gut tissues, M. sexta gut enzyme, and S. exigua gut microbes . Glutamine was exclusively incorporated into volicitin-related compounds in vivo, suggesting the hydroxyl group was introduced later .

Volicitin Synthesis

The synthesis of (17R)- and (17S)-isomers of volicitin has been reported . (17S)- and (17R)-volicitin were synthesized using procedures reported by Pohnert et al .

Bioactive Compounds Research

Mecanismo De Acción

The mechanism of action of (17S)-Volicitin involves its interaction with plant receptors, leading to the activation of signaling pathways that trigger defense responses. These pathways often involve the production of jasmonic acid and other signaling molecules that mediate the plant’s response to herbivory. The molecular targets include specific receptors on the plant cell surface that recognize this compound and initiate the defense signaling cascade.

Comparación Con Compuestos Similares

(17R)-Volicitin: A stereoisomer with similar but distinct biological activities.

N-linolenoyl-L-glutamine: Another fatty acid amide with comparable functions in plant defense.

Uniqueness: (17S)-Volicitin is unique due to its specific stereochemistry, which is crucial for its biological activity

Actividad Biológica

(17S)-Volicitin is a fatty acid-amino acid conjugate primarily found in the oral secretions of the beet armyworm (Spodoptera exigua). It serves as an important elicitor in plant defense mechanisms, particularly in maize (Zea mays), by inducing the emission of volatile organic compounds (VOCs) that attract natural predators of herbivores. This article reviews the biological activity of this compound, focusing on its mechanism of action, binding properties, and effects on plant responses.

Chemical Structure and Synthesis

This compound is synthesized from linolenic acid and glutamine. The synthesis involves several steps, including semi-hydrogenation and selective olefination, yielding a crystalline compound that exhibits high biological activity. The structural formula is represented as follows:

This compound acts as an elicitor by binding to specific receptors on plant cell membranes. Research has demonstrated that it binds reversibly and saturably to enriched plasma membrane fractions from maize, with a dissociation constant () of approximately 1.3 nM, indicating a high affinity for its binding site .

Binding Characteristics

- Half-maximal Effective Concentration (EC50) : The EC50 for volicitin in triggering VOC emissions is critical for understanding its potency. Studies reveal that volicitin can induce significant VOC release at low concentrations, contributing to plant defense signaling .

- Binding Sites : Approximately 3000 binding sites per cell have been estimated for volicitin, suggesting a robust mechanism for eliciting plant responses against herbivory .

Biological Effects on Plants

The application of this compound leads to various physiological changes in plants:

- VOCs Emission : Plants treated with this compound exhibit increased emissions of VOCs such as (E)-β-caryophyllene and (E)-β-ocimene, which are known to attract parasitoids and predators of herbivores .

- Comparative Elicitor Activity : In comparative studies, this compound has shown superior elicitor activity compared to other fatty acid-amino acid conjugates like N-linolenoyl-L-glutamine. For instance, eggplant and tobacco seedlings emitted significantly higher amounts of VOCs when treated with this compound than with its analogs .

Case Studies

Several studies have explored the biological activity of this compound:

- Maize Response to Herbivory : In controlled experiments, maize seedlings exposed to beet armyworm oral secretions containing this compound demonstrated enhanced VOC emissions compared to untreated controls. This response was linked to increased resistance against subsequent herbivore attacks .

- Cross-Species Elicitation : Research has shown that different plant species respond variably to this compound. For example, while corn seedlings exhibit strong VOC emission upon treatment, other solanaceous plants like tobacco also respond positively but with varying intensities depending on the specific volicitin analog used .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Observation |

|---|---|

| Chemical Structure | C₁₈H₃₃N₃O₃ |

| Binding Affinity () | 1.3 nM |

| Estimated Binding Sites | ~3000 per cell |

| EC50 for VOC Emission | Low concentrations trigger significant release |

| Comparative Elicitor Activity | Higher than N-linolenoyl-L-glutamine |

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUZXFXPORORCL-CKBPCMIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191670-18-5 | |

| Record name | Volicitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191670185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VOLICITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06C3X5BGYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.